![molecular formula C8H6N2O4 B1334579 2-Isocyanato-1-methoxy-4-nitrobenzene CAS No. 59741-17-2](/img/structure/B1334579.png)
2-Isocyanato-1-methoxy-4-nitrobenzene
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Description
2-Isocyanato-1-methoxy-4-nitrobenzene is a chemical compound with the molecular formula C8H6N2O4 . It has a molecular weight of 194.15 .
Molecular Structure Analysis
The molecular structure of 2-Isocyanato-1-methoxy-4-nitrobenzene consists of an isocyanate group (-N=C=O), a methoxy group (-OCH3), and a nitro group (-NO2) attached to a benzene ring .Physical And Chemical Properties Analysis
2-Isocyanato-1-methoxy-4-nitrobenzene has a density of 1.33g/cm3 . It has a boiling point of 330.1ºC at 760 mmHg . The melting point is 112-115ºC (lit.) . The flash point is 153.4ºC .Scientific Research Applications
Functionalized Phenyl Urea and Thiourea Silatranes Synthesis
Researchers synthesized functionalized phenyl unsymmetrical urea and thiourea possessing silatranes by rearranging electrophiles like 1-isocyanato-4-nitrobenzene with primary amines. These compounds were characterized through elemental analysis, spectroscopic techniques, and X-ray diffraction. The study focused on the electronic properties of these compounds, exploring their potential in anion recognition due to the effects of substituent groups on electronic properties (Singh et al., 2016).
Analysis of Atmospheric Reactivity
A study explored the atmospheric reactivity of methoxyphenols, specifically focusing on guaiacol's reaction with hydroxyl radicals. The research highlighted the formation of nitroguaiacol isomers as main oxidation products in both gas and aerosol phases, suggesting the potential use of nitroguaiacols as biomass burning emission gas tracers (Lauraguais et al., 2014).
Silicon Surface Grafting and Electrochemical Studies
The electrochemical grafting process of nitrobenzene and methoxybenzene from diazonium salt solutions was investigated. The study focused on the band bending, nonradiative surface recombination, and the influence of side reactions on silicon surfaces during grafting. The findings provide insights into the electronic properties and reaction dynamics during the grafting process (Rappich et al., 2006).
properties
IUPAC Name |
2-isocyanato-1-methoxy-4-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4/c1-14-8-3-2-6(10(12)13)4-7(8)9-5-11/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJIZOMNHVTYMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])N=C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400187 |
Source
|
Record name | 2-isocyanato-1-methoxy-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isocyanato-1-methoxy-4-nitrobenzene | |
CAS RN |
59741-17-2 |
Source
|
Record name | 2-isocyanato-1-methoxy-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxy-5-nitrophenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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